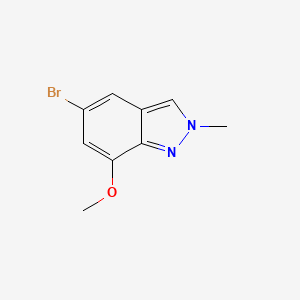

5-bromo-7-methoxy-2-methyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-methoxy-2-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-5-6-3-7(10)4-8(13-2)9(6)11-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOWNGSQBUVQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=C(C2=N1)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 7 Methoxy 2 Methyl 2h Indazole and Substituted Indazole Analogues

Advanced Synthetic Routes to the 2H-Indazole Core

The regioselective synthesis of 2H-indazoles presents a challenge due to the potential for the formation of the more thermodynamically stable 1H-indazole isomers. acs.orgresearchgate.net Consequently, a variety of sophisticated methods have been developed to control the regioselectivity and afford the desired 2-substituted indazoles.

Metal-Catalyzed Cyclization Reactions (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis offers powerful and versatile tools for the construction of the 2H-indazole ring system. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Palladium-Catalyzed Reactions: Palladium catalysts are effective in promoting the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to yield 2-aryl-2H-indazoles. organic-chemistry.org This reaction is tolerant of both electron-donating and electron-withdrawing substituents. organic-chemistry.org Another palladium-catalyzed approach involves the direct, regioselective synthesis of 2-aryl-substituted 2H-indazoles from readily available 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org Furthermore, an azo-directed C-H activation/acylation of azobenzenes followed by intramolecular reductive cyclization provides another route to 2H-indazoles. thieme-connect.com

Copper-Catalyzed Reactions: Copper-catalyzed methods are prominent in 2H-indazole synthesis. A notable example is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, where the copper catalyst is crucial for the C-N and N-N bond formations. organic-chemistry.org This method demonstrates a broad substrate scope. organic-chemistry.org Copper(I) oxide nanoparticles have also been utilized as a catalyst under ligand-free conditions in a green solvent for a similar three-component reaction. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been employed in the synthesis of N-aryl-2H-indazoles through a C-H bond addition of azobenzenes to aldehydes. nih.gov This reaction proceeds via a [4+1] annulation mechanism. nih.gov Another Rh(III)-catalyzed method involves the reaction of azobenzenes with vinylene carbonate, which can lead to either (2H)-indazoles or dihydrocinnolin-4-ones depending on the electronic properties of the azobenzene. acs.org

Table 1: Overview of Metal-Catalyzed 2H-Indazole Syntheses

| Catalyst Type | Starting Materials | Key Features |

| Palladium | N-aryl-N-(o-bromobenzyl)hydrazines | Intramolecular amination, tolerates diverse substituents. organic-chemistry.org |

| Palladium | 2-bromobenzyl bromides, arylhydrazines | Direct, regioselective synthesis. organic-chemistry.org |

| Palladium | Azobenzenes, aldehydes | Azo-directed C-H activation followed by cyclization. thieme-connect.com |

| Copper | 2-bromobenzaldehydes, primary amines, sodium azide | One-pot, three-component reaction, broad scope. organic-chemistry.org |

| Rhodium(III) | Azobenzenes, aldehydes | C-H bond addition, [4+1] annulation. nih.gov |

| Rhodium(III) | Azobenzenes, vinylene carbonate | Product selectivity depends on electronic properties of azobenzene. acs.org |

Organophosphorus-Mediated Annulation Approaches

Organophosphorus reagents provide an alternative, metal-free pathway to 2H-indazoles. The Cadogan indazole synthesis, a reductive cyclization of ortho-imino-nitrobenzenes using triethyl phosphite, is a classic example. acs.org A more recent development involves a one-pot synthesis where ortho-imino-nitrobenzene substrates, generated in situ, undergo reductive cyclization promoted by tri-n-butylphosphine. acs.orgorganic-chemistry.org This method is praised for its operational simplicity and mild reaction conditions. acs.org

A particularly innovative approach utilizes a phospholene-mediated N-N bond formation. nih.govfu-berlin.de In this one-pot strategy, the amount of the organophosphorus reagent is minimized by recycling the resulting phospholene oxide with an organosilane reductant. nih.govfu-berlin.deresearchgate.net This domino imine condensation/reductive cyclization starts from functionalized 2-nitrobenzaldehydes and primary amines, delivering a wide array of substituted 2H-indazoles in good to excellent yields. nih.govresearchgate.net

Photoredox and Visible Light-Mediated Transformations

The use of visible light and photoredox catalysis has emerged as a sustainable and powerful strategy for organic synthesis, including the formation of 2H-indazoles. d-nb.info A dual catalysis system using AuCl3 and a ruthenium photocatalyst under visible light irradiation promotes the intramolecular hydroamination of 2-alkynylazobenzenes to form 3-alkenyl-2H-indazoles. d-nb.inforesearchgate.net

In another approach, an organophotoredox-catalyzed oxidative C-H amination of 2H-indazoles allows for the introduction of various amine functionalities at room temperature under ambient air. organic-chemistry.org Furthermore, a novel method for the synthesis of functionalized 3-acyl-2H-indazoles has been developed using visible light to induce a self-catalyzed energy transfer between 2H-indazoles and α-keto acids, eliminating the need for external photosensitizers or metal catalysts. acs.org The synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines has also been achieved through a ruthenium-catalyzed intramolecular N-N bond formation under visible light photoredox conditions. nih.gov

Davis-Beirut Reaction and Scope Expansion

The Davis-Beirut reaction is a versatile and robust method for constructing the 2H-indazole core under redox-neutral conditions. nih.govwikipedia.org It typically involves the N,N-bond forming heterocyclization from o-nitrobenzaldehydes or related starting materials and proceeds through a key nitroso imine intermediate. nih.govwikipedia.orgnih.gov The reaction can be catalyzed by both acids and bases. nih.gov

The scope of the Davis-Beirut reaction has been significantly expanded to synthesize a diverse range of 2H-indazole derivatives. This includes the formation of 3-alkoxy-2H-indazoles, 2H-indazole N-oxides, and various fused indazole systems like thiazolo-, thiazino-, and thiazipino-2H-indazoles. nih.govwikipedia.org Mild photochemical conditions have also been developed to generate the crucial nitroso intermediate. nih.gov While the reaction works well with many amines, accessing N-aryl 2H-indazoles has been challenging, though recent developments using photochemical Brønsted acid catalysis have shown promise. acs.org The addition of water can dramatically increase the yield of the Davis-Beirut reaction, although excessive water can be detrimental. nih.gov

Regioselective Functionalization Strategies

Once the 2H-indazole core is established, further functionalization is often necessary to access specific target molecules. The regioselective introduction of substituents is a key aspect of this process.

Introduction of Halogen Substituents (e.g., Bromination)

The introduction of halogen atoms, particularly bromine, onto the 2H-indazole ring is a valuable transformation as these halogens serve as versatile handles for further synthetic modifications through cross-coupling reactions. nih.govnih.gov

Metal-free, regioselective halogenation of 2H-indazoles has been achieved, allowing for the synthesis of mono-, poly-, and hetero-halogenated products by carefully adjusting the reaction conditions. nih.govresearchgate.net For instance, the use of N-bromosuccinimide (NBS) in ethanol (B145695) can lead to excellent yields of the mono-brominated product. researchgate.net By increasing the equivalents of NBS, di- and even tri-brominated indazoles can be obtained. researchgate.net

Ultrasound-assisted bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source has also been reported as a rapid and efficient method. nih.govresearchgate.net This reaction proceeds under mild conditions and tolerates a range of substituents on the 2H-indazole core. nih.gov

Table 2: Reagents for Regioselective Bromination of 2H-Indazoles

| Reagent | Conditions | Key Features |

| N-Bromosuccinimide (NBS) | Metal-free, solvent and stoichiometry dependent | Allows for selective mono-, di-, or tri-bromination. researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Ultrasound-assisted, mild conditions | Rapid and efficient C3-bromination. nih.gov |

Installation of Alkoxy Moieties (e.g., Methoxy)

The introduction of alkoxy groups, such as a methoxy (B1213986) group at the 7-position of the indazole ring, is a critical step in the synthesis of the target compound and its analogues. While direct synthesis for 5-bromo-7-methoxy-2-methyl-2H-indazole is not extensively detailed in readily available literature, general methods for producing alkoxy-substituted indazoles provide a foundational understanding.

One-step heterocyclization reactions have been reported for the synthesis of 3-alkoxy-2H-indazoles from o-nitrobenzylamines. nih.gov The efficiency of this N,N-bond-forming heterocyclization is influenced by the electronic properties of the nitrophenyl group and the nature of the alcoholic solvent. nih.gov For library production of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides, the indazole cyclization reaction was optimized, with the best yields achieved by controlling the alcohol/water solvent ratios. nih.gov

Another approach involves the visible-light-induced C3-alkoxylation of 2H-indazoles. rsc.org This method uses a photosensitizer and an oxidant in an inert atmosphere to react 2H-indazoles with various alcohols, yielding C3-alkoxylated products in high yields. rsc.org These methods highlight strategies for introducing alkoxy groups onto the indazole scaffold, which are adaptable for synthesizing precursors to the target molecule.

N-Alkylation Protocols for 2H-Indazoles (Specifically N2-Methylation)

The N-alkylation of the indazole ring is a pivotal step that often yields a mixture of N1 and N2-alkylated isomers. beilstein-journals.org Achieving high regioselectivity for N2-methylation to produce compounds like this compound is a significant synthetic challenge. nih.gov The outcome of the alkylation is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring. nih.govbeilstein-journals.org

For instance, the alkylation of 5-bromo-7-methyl-1H-indazole with iodomethane (B122720) using sodium hydride in DMF is a known method to produce the N2-methylated product, 5-bromo-2,7-dimethyl-2H-indazole. chemicalbook.com This provides a direct analogy for the N2-methylation step in the synthesis of the target compound.

Protocols for achieving high N2-selectivity have been extensively studied. A notable method involves the use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate to promote the selective N2-alkylation of 1H-indazoles with various alkylating agents, affording the 2-alkyl-2H-indazole products. organic-chemistry.org A metal-free system using TfOH as a catalyst for the reaction of indazoles with diazo compounds has also been shown to provide N2-alkylated products with excellent yields and high regioselectivity (N2/N1 up to 100/0). rsc.org

Substituents on the indazole ring play a crucial role in directing the alkylation. For example, indazoles with electron-withdrawing groups like nitro (NO2) or carboxylate (CO2Me) at the C-7 position have been shown to confer excellent N2 regioselectivity (≥ 96%) in alkylation reactions. nih.gov

| Indazole Substrate | Alkylating Agent | Conditions (Base/Catalyst, Solvent) | Product Ratio (N1:N2) | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH, DMF | 38:46 | 84% (total) | nih.gov |

| Methyl 3-indazolecarboxylate | n-Pentyl bromide | NaH, THF | >99:1 | 89% | nih.gov |

| Methyl 3-indazolecarboxylate | Benzyl alcohol | DEAD, PPh3, THF | 1:2.5 | 78% (total) | nih.govbeilstein-journals.org |

| Indazole | Ethyl 2-diazopropionate | TfOH, DCE | 0:100 | 95% | rsc.org |

| 5-Bromo-7-methyl-1H-indazole | Iodomethane | NaH, DMF | N/A (N2 product isolated) | N/A | chemicalbook.com |

The regioselectivity of indazole N-alkylation is often governed by a delicate balance between kinetic and thermodynamic control. It is generally considered that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.govbeilstein-journals.org Consequently, N1-alkylated products are often favored under conditions that allow for thermodynamic equilibration. beilstein-journals.orgrsc.org For instance, regioselective N1-alkylation can be achieved through an equilibration process that favors the more stable N1-substituted product. nih.govbeilstein-journals.org

Conversely, the formation of the N2-alkylated product is typically favored under kinetic control. researchgate.net This implies that the transition state leading to the N2-isomer is lower in energy, allowing it to form faster. Mild acidic conditions have been reported to favor regioselective alkylation at the N2 position. researchgate.net In the context of N-alkylation of 1,2,3-triazoles, a related class of heterocycles, a relay strategy has been developed where initially formed N1-isomers under kinetic control can be isomerized in situ to the more thermodynamically stable N2-isomers. nih.gov This highlights that the relative stabilities can be nuanced and dependent on the specific heterocyclic system and its substituents.

Mechanistic studies have provided significant insights into the factors governing regioselective N2-alkylation. Density Functional Theory (DFT) calculations have been employed to evaluate the reaction mechanisms. beilstein-journals.orgnih.gov These studies suggest that for N1-alkylation, a chelation mechanism involving the indazole N2 atom, a C3 substituent, and the metal cation (e.g., from NaH) can form a tight ion pair that directs the alkylating agent to the N1 position. nih.govbeilstein-journals.orgnih.gov

Convergent and Divergent Synthetic Approaches for Complex Indazole Architectures

The construction of complex molecules like substituted 2H-indazoles can be approached through either convergent or divergent synthetic strategies.

A divergent synthesis , on the other hand, starts from a common intermediate that is progressively modified to create a library of structurally related compounds. nih.govresearchgate.net This strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. Starting from a core indazole scaffold, such as 5-bromo-7-methoxy-1H-indazole, a divergent approach would involve introducing a variety of alkyl groups at the N2 position or performing further modifications on the benzene (B151609) ring to generate a range of analogues. This allows for the efficient exploration of the chemical space around a lead compound. For example, a divergent approach was used in the synthesis of 1H-indazoles from hydrazones via an iodine-mediated intramolecular C-H amination. nih.gov

Computational and Structural Biology Studies on Indazole Derivatives

Rational Design and Molecular Modeling of Indazole Systems

The rational design of novel indazole-based compounds is significantly enhanced by molecular modeling techniques. These methods allow for the prediction of molecular properties and behaviors, guiding synthetic efforts toward molecules with optimized characteristics.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, FMO analysis)

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for this purpose. For instance, DFT calculations have been successfully employed to understand the regioselective alkylation of related indazole systems, such as methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.org These studies can determine the relative stabilities of different isomers and predict the most likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key information about a molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.

Table 1: Predicted Physicochemical Properties of Indazole Derivatives (Note: The following table includes predicted data for structurally related compounds, as specific experimental or computational data for 5-bromo-7-methoxy-2-methyl-2H-indazole is limited in public databases.)

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

|---|---|---|---|

| 5-bromo-2-methyl-2H-indazole | C₈H₇BrN₂ | 211.06 | 2.3 |

| 5-bromo-7-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 | 2.6 |

This data is computationally generated and sourced from PubChem. nih.govuni.luuni.lu

Conformational Analysis using Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations can reveal the preferred conformations of a molecule and the flexibility of its various structural components. For a molecule like This compound , MD simulations would allow for the exploration of the rotational freedom of the methoxy (B1213986) group and any potential out-of-plane movements of the substituents on the indazole ring.

Understanding the conformational landscape is crucial, as the three-dimensional shape of a molecule is a key determinant of its ability to interact with biological targets. While specific MD simulation studies on This compound are not documented in the available literature, the methodologies are well-established for similar small molecules. nih.gov

Ligand-Protein Interaction Profiling

A critical aspect of computational drug discovery is predicting how a small molecule, or ligand, will interact with a protein target. This profiling helps to identify potential biological activities and guides the design of more potent and selective molecules.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method is essential for understanding the potential biological targets of a compound and the mechanism of action at a molecular level.

For This compound , docking studies would involve placing the molecule into the binding pockets of various proteins of interest. The scoring functions used in docking algorithms would then rank the different binding poses based on their predicted binding affinity. Although specific docking studies featuring this compound are not publicly available, the general approach has been widely applied to other indazole derivatives to explore their potential as inhibitors of various enzymes.

Prediction of Specific Molecular Recognition Elements (e.g., hydrogen bonding, hydrophobic interactions)

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. Computational tools can predict the specific molecular recognition elements that contribute to binding. For This compound , these could include:

Hydrogen Bonding: The nitrogen atoms of the indazole ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic indazole core and the methyl group can engage in hydrophobic interactions with nonpolar residues in a protein's binding site.

Halogen Bonding: The bromine atom at the 5-position may participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

The analysis of these interactions provides a detailed picture of the binding mode and can inform the design of derivatives with improved binding affinity. nih.gov

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. In silico SAR approaches use computational methods to build predictive models that can guide the synthesis of new and more active compounds.

For the indazole scaffold, computational SAR studies could involve generating a library of virtual derivatives of This compound by modifying the substituents at various positions. The predicted properties and activities of these virtual compounds could then be used to identify key structural features that are important for a particular biological effect. While specific SAR studies on this exact molecule are not found in the literature, the general principles of in silico SAR are routinely applied in medicinal chemistry research involving indazole derivatives.

Mechanistic Investigations of Indazole Target Interactions

Molecular Targets and Their Biological Roles

Research into 5-bromo-7-methoxy-2-methyl-2H-indazole and its analogs has identified specific molecular targets, shedding light on its biological activities. While the indazole core is known to interact with various classes of proteins, the primary documented interactions for this specific compound are with receptors, though the potential for other interactions is a subject of broader medicinal chemistry interest. nih.gov

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk Consequently, they are major targets for drug discovery. The indazole nucleus is a recognized scaffold in the design of kinase inhibitors. For example, pazopanib, a tyrosine kinase inhibitor, features an indazole core. nih.gov Derivatives of indazole have been explored for their potential to inhibit various kinases, including those in the Src family and cyclin-dependent kinases (CDKs), which are crucial for cell cycle control. ed.ac.uk

However, based on the available scientific literature, there is currently no direct evidence to suggest that this compound itself acts as a primary inhibitor of tyrosine or serine/threonine kinase families. While the broader class of indazole-containing molecules has shown significant activity in this area, specific inhibitory profiles for this particular compound against a panel of kinases have not been reported.

Indoleamine 2,3-dioxygenase 1 (IDO1) is another important therapeutic target, particularly in the context of immuno-oncology. IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, and its overexpression by tumor cells can lead to an immunosuppressive microenvironment. Indazole derivatives have been investigated as potential IDO1 inhibitors.

As with kinases, there is no specific data in the reviewed literature indicating that this compound is an inhibitor of IDO1. The exploration of indazoles as IDO1 inhibitors is an active area of research, but activity is highly dependent on the specific substitution patterns on the indazole ring.

The most significant body of evidence regarding the molecular targets of this compound, identified in research as VU6067416, points to its interaction with serotonin (B10506) (5-HT) receptors. acs.org Specifically, it has been characterized as a potent agonist for the serotonin receptor subtype 2 (5-HT₂) family. acs.org

The compound displays activity across all three 5-HT₂ subtypes, with varying potencies. The table below summarizes the functional potency of an indazole analog at these receptors.

| Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (%) |

| 5-HT₂ₐ | 1.8 | 100 |

| 5-HT₂ₑ | 14 | 93 |

| 5-HT₂ₒ | 2.5 | 96 |

This table presents data for a potent indazole analog, VU6067416, which has been identified as this compound with an attached ethanamine side chain.

This agonism at serotonin receptors suggests that the compound can modulate serotonergic signaling pathways in the central nervous system. The 5-HT₂ₐ receptor, in particular, is a key target for psychedelic compounds and is involved in processes such as perception and mood. acs.org The potent activity at the 5-HT₂ₑ receptor is also noteworthy, as this receptor has been linked to cardiotoxicity, a factor that precluded further characterization of this series of compounds despite their otherwise suitable pharmacokinetic properties. acs.org

Elucidation of Biological Mechanisms

Understanding the biological mechanisms of a compound involves examining its effects on cellular pathways and the molecular basis for its observed potency and selectivity.

Cellular pathways such as cell cycle progression and apoptosis (programmed cell death) are common targets for therapeutic intervention, especially in cancer. While various chemical compounds, including some with heterocyclic scaffolds, are known to perturb these pathways, there is a lack of specific published research on the effects of this compound on these particular cellular processes. The primary focus of the available literature has been on its receptor-mediated signaling effects rather than direct cytotoxicity or cell cycle modulation.

The high potency of the analog VU6067416 at serotonin receptors has been investigated through in silico docking studies. acs.org These computational models provide insights into the molecular interactions between the compound and the receptor's binding pocket. For the 5-HT₂ₐ receptor, traditional binding interactions are observed, including a salt bridge with an aspartate residue (Asp155) and a π-π stacking interaction between the indazole ring and a phenylalanine residue (Phe340). acs.org

Interestingly, the presence of the bromine atom at the 5-position is suggested to play a role in the compound's high potency. Docking studies indicate the possibility of a halogen bond forming between the bromine atom and the backbone carbonyl oxygen of another phenylalanine residue (Phe234) in the orthosteric binding pocket of the 5-HT₂ₐ receptor. acs.org While the distance in the model was slightly outside the typical range for such a bond, this potential interaction is a key hypothesis for explaining the compound's potent activity. acs.org The structure-activity relationship (SAR) for this series of compounds highlights the importance of the specific substitution pattern on the indazole ring for achieving high affinity and functional potency at serotonin receptors. acs.org

Advanced Spectroscopic Techniques for Ligand-Target Characterization

A variety of sophisticated spectroscopic methods are employed to elucidate the intricate details of how ligands like this compound bind to their target proteins. These techniques provide invaluable information on binding affinity, kinetics, and the specific molecular interactions that drive the association.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing ligand-target interactions in solution. acs.org Techniques such as chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and Water-LOGSY can identify binding events and map the interaction interface.

Chemical Shift Perturbation (CSP): Upon binding of a ligand, the chemical environment of the amino acid residues at the binding site of the protein changes, leading to shifts in their corresponding NMR signals. By monitoring these changes in 2D NMR spectra (e.g., ¹H-¹⁵N HSQC), the binding site can be mapped onto the protein's structure. For instance, studies on indazole derivatives targeting various kinases have utilized CSP to confirm direct engagement with the ATP-binding pocket. manchester.ac.uk

Saturation Transfer Difference (STD) NMR: This technique allows for the identification of which parts of a ligand are in close proximity to the protein. Protons on the protein are selectively saturated, and this saturation is transferred to the bound ligand via spin diffusion. The resulting difference spectrum reveals the ligand epitopes that are integral to the binding interaction.

Data from Hypothetical NMR Titration: The following table illustrates hypothetical chemical shift perturbation data for key residues of a target protein upon titration with an indazole inhibitor. Large perturbations would indicate that these residues are at or near the binding site.

| Amino Acid Residue | Chemical Shift Change (Δδ) in ppm |

| Gly-25 | 0.35 |

| Val-33 | 0.28 |

| Ala-52 | 0.05 |

| Leu-88 | 0.31 |

| Ile-105 | 0.02 |

X-Ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of the ligand-target complex at an atomic level. This "snapshot" can reveal the precise binding mode, including all hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. For example, the crystal structure of a tricyclic indazole derivative bound to the estrogen receptor α (ERα) ligand-binding domain revealed that the indazole core interacts with conserved water molecules and key amino acid residues like Glu-353. frontiersin.org This level of detail is critical for structure-based drug design, enabling the rational optimization of lead compounds.

Mass Spectrometry (MS)

Mass spectrometry, particularly when used under non-denaturing conditions (native MS), can directly measure the mass of protein-ligand complexes, thereby confirming binding stoichiometry. mdpi.com Techniques like Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) can provide dynamic information about conformational changes in the protein upon ligand binding. mdpi.com In an HDX-MS experiment, the protein's amide protons are allowed to exchange with deuterium from the solvent. The rate of exchange is slower in regions that are protected from the solvent, such as the binding interface or areas that become more structured upon ligand binding. mdpi.com

Fluorescence Spectroscopy

Fluorescence-based assays are widely used for their sensitivity and suitability for high-throughput screening.

Intrinsic Protein Fluorescence Quenching: Many proteins contain fluorescent amino acids, such as tryptophan. The binding of a ligand can quench this intrinsic fluorescence, and the extent of quenching can be used to determine binding affinities.

Fluorescence Polarization (FP): In an FP assay, a fluorescently labeled ligand (probe) is used. When the small, rapidly tumbling probe binds to a large protein, its motion is restricted, leading to an increase in the polarization of its emitted light. nih.govrsc.org A competitive binding experiment can be set up where an unlabeled compound, such as this compound, displaces the fluorescent probe, resulting in a decrease in fluorescence polarization. rsc.org This allows for the determination of the binding affinity of the unlabeled compound.

Indazole-Based Fluorophores: Interestingly, some indazole derivatives themselves exhibit fluorescence properties that are sensitive to their environment, which can be exploited in binding assays. researchgate.netnih.govrsc.org

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of binding kinetics, providing both association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated. youtube.comresearchgate.net In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the ligand is flowed over the surface. youtube.com Binding events are detected as changes in the refractive index at the sensor surface. youtube.com Studies on indazole-based synthetic cannabinoids have successfully used SPR to determine their binding affinities to the CB1 receptor, demonstrating the utility of this technique for characterizing the interactions of indazole derivatives. mdpi.comnih.gov

Illustrative SPR Kinetic Data: The table below presents hypothetical kinetic parameters for the interaction of an indazole inhibitor with its target kinase, as would be determined by SPR.

| Parameter | Value |

| Association Rate Constant (kₐ) | 2.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate Constant (kₑ) | 5.0 x 10⁻³ s⁻¹ |

| Equilibrium Dissociation Constant (Kₑ) | 20 nM |

These advanced spectroscopic techniques, often used in a complementary fashion, provide a comprehensive picture of the molecular recognition events between an indazole ligand and its biological target. Such detailed mechanistic understanding is fundamental to the progression of potent and selective inhibitors, like those based on the this compound scaffold, from initial discovery to clinical candidates.

Pre Clinical Research Methodologies for Indazole Compounds

In Vitro Assessment of Biological Effects

In vitro assessments are fundamental to understanding the primary biological activity of a compound at the cellular and molecular level. These assays are crucial for determining the mechanism of action and for selecting promising candidates for further investigation.

Cell-Based Assays for Growth Inhibition and Viability

Cell-based assays are utilized to determine a compound's effect on cell proliferation and viability. These tests are particularly important for assessing potential cytotoxic effects. Common assays include the MTT or XTT assays, which measure metabolic activity as an indicator of cell viability, and trypan blue exclusion assays, which directly count viable cells.

Despite the importance of these assessments, publicly available research specifically detailing the effects of 5-bromo-7-methoxy-2-methyl-2H-indazole on cell growth inhibition or viability is not available at this time.

Biochemical Assays for Enzyme Activity and Binding Kinetics

Biochemical assays are employed to quantify the interaction of a compound with its molecular target, such as a receptor or enzyme. These assays provide data on the potency and efficacy of the compound.

For this compound (VU6067416), its activity as a serotonin (B10506) 5-HT₂ receptor agonist has been characterized using calcium mobilization assays. These assays were performed using Chinese Hamster Ovary (CHO) cells engineered to express human 5-HT₂ₐ and 5-HT₂𝒸 receptors, and Human Embryonic Kidney (HEK293) cells expressing the 5-HT₂ᵦ receptor. The compound was identified as a potent agonist, particularly at the 5-HT₂ₐ and 5-HT₂ᵦ subtypes. In silico docking studies have also been conducted to model its interaction with the 5-HT₂ₐ receptor's orthosteric pocket.

| Assay Type | Cell Line | Receptor Subtype | Activity |

| Calcium Mobilization | human 5-HT₂ₐ-CHO | 5-HT₂ₐ | Potent Agonist |

| Calcium Mobilization | human 5-HT₂ᵦ-HEK293 | 5-HT₂ᵦ | Potent Agonist |

| Calcium Mobilization | human 5-HT₂𝒸-CHO | 5-HT₂𝒸 | Agonist |

In Vivo Pharmacological Evaluation in Relevant Models

Following promising in vitro results, in vivo studies in animal models are conducted to understand how the compound behaves in a whole organism. These studies are essential for evaluating the pharmacokinetic profile and therapeutic potential in a physiological system.

Investigation of Pharmacokinetic Parameters in Animal Models (e.g., oral bioavailability)

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. These parameters are critical for understanding its disposition within the body and for predicting its behavior in humans.

The indazole analog, this compound (VU6067416), underwent a battery of in vitro and in vivo pharmacokinetic assays. sigmaaldrich.com These studies were prompted by its high potency as a 5-HT₂ agonist. sigmaaldrich.com The compound was optimized to possess suitable preclinical pharmacokinetic properties for in vivo administration. sigmaaldrich.comnih.gov In vitro assays using human microsomes predicted low hepatic clearance, though higher turnover was observed in rodent species. sigmaaldrich.comnih.gov Furthermore, it displayed a high fraction of unbound drug in the plasma across different species and was predicted to have low P-gp efflux, suggesting a high potential for penetrating the blood-brain barrier in humans. sigmaaldrich.comnih.gov

Pharmacokinetic Profile of this compound (VU6067416)

| Parameter | Finding | Species | Implication |

|---|---|---|---|

| Hepatic Clearance (predicted) | Low | Human | Potentially longer half-life in humans. |

| Hepatic Clearance | Higher turnover | Rodent | Indicates species differences in metabolism. |

| Fraction Unbound (fu) in plasma | High | Across species | Higher effective concentration of the drug. |

Efficacy Studies in Disease Models (e.g., xenograft models)

Efficacy studies in relevant disease models are performed to assess the therapeutic potential of a compound. For example, in oncology research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-cancer activity of a new drug candidate.

There is no publicly available information on efficacy studies of this compound in any disease models, including xenograft models. Its development was halted due to potent 5-HT₂ᵦ agonist activity, which raised safety concerns, precluding further characterization in this context. sigmaaldrich.comnih.gov

Development of Research Tools and Probes

Compounds with well-defined and potent biological activity can be valuable as research tools or chemical probes. These molecules are used to investigate biological pathways and to validate new drug targets. The development of such tools often involves modifying the parent compound to incorporate reporter tags or reactive groups without losing its biological activity.

While this compound was identified as a potent serotonin receptor agonist, there are no specific reports of its development or use as a dedicated research tool or probe to investigate the 5-HT₂ receptor system.

Future Directions and Emerging Research Avenues for Indazole Derivatives

Design of Next-Generation Indazole-Based Molecular Entities

The creation of new indazole derivatives is increasingly driven by rational design strategies that aim to optimize potency, selectivity, and pharmacokinetic properties. bldpharm.com These approaches move beyond traditional synthesis and screening, incorporating a deep understanding of molecular interactions.

Structure-Based and Fragment-Based Design : A primary strategy involves structure-based drug design, which utilizes the three-dimensional structures of target proteins to guide the creation of inhibitors. nih.gov Researchers use techniques like X-ray crystallography to visualize how existing inhibitors bind to their targets, and then design new molecules with improved interactions. nih.gov Fragment-based drug discovery is another powerful approach, where small chemical fragments are screened for binding to the target. nih.govmdpi.com Hits from these screens are then grown or linked together to create more potent lead compounds. For instance, a fragment-led de novo design approach was used to discover novel 1H-indazole-based derivatives that inhibit Fibroblast Growth Factor Receptors (FGFRs). nih.govmdpi.com

Molecular Hybridization : This strategy involves combining the indazole core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov For example, a molecular hybridization strategy was employed to design and synthesize a series of 1H-indazole-3-amine derivatives, introducing active groups like mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C-3 position to enhance anti-proliferative activity. nih.gov

Computational Modeling : Advanced computational tools are integral to modern drug design. researchgate.net Virtual screening allows researchers to computationally test vast libraries of virtual compounds for their potential to bind to a target, prioritizing a smaller number for actual synthesis and testing. researchgate.net Furthermore, computational studies help in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, allowing for early-stage optimization and reducing the likelihood of late-stage failures. researchgate.net

Integration of Advanced Chemical and Biological Technologies

The development of novel indazole derivatives is accelerated by the integration of sophisticated technologies in both synthesis and biological evaluation.

Advanced Synthesis Techniques : Modern organic synthesis has provided a toolkit of powerful reactions that enable the efficient and precise construction of complex indazole derivatives. Transition-metal-catalyzed reactions, using catalysts based on palladium, rhodium, copper, and silver, have become central to forming the indazole ring system and introducing diverse functional groups. nih.govnih.gov Techniques such as C-H activation and annulation sequences allow for the direct functionalization of the indazole core, offering a more streamlined and atom-economical approach to creating structural diversity. researchgate.net Furthermore, emerging methods like electrochemical synthesis are being explored as a green and efficient alternative for creating C-N bonds in the formation of 1H-indazoles. rsc.org

Advanced Biological Evaluation Technologies : On the biological side, high-throughput screening (HTS) technologies enable the rapid evaluation of large numbers of compounds. A key technology in kinase inhibitor development is the KINOMEscan™ platform, which can assess the binding of a compound against a large panel of human kinases (over 450) in a single experiment. nih.govnih.gov This provides a comprehensive profile of a compound's selectivity, identifying both the intended target and potential off-targets early in the discovery process. nih.govacs.org Additionally, computational tools for target prediction, such as the Swiss Target Prediction tool, are used to hypothesize potential biological targets for novel compounds based on their chemical structure, guiding further experimental validation. nih.gov

Development of Multi-Targeting Indazole Scaffolds

While the traditional drug discovery paradigm has focused on "one molecule, one target," there is a growing recognition that complex diseases like cancer often involve multiple redundant or interacting signaling pathways. nih.gov This has led to the development of multi-targeting agents, which are designed to inhibit several key biological targets simultaneously. The indazole scaffold is well-suited for this approach, particularly in the development of multi-kinase inhibitors. nih.gov

Research has focused on designing single indazole-based molecules that can engage multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. nih.gov For example, through screening and optimization, 3-substituted indazole derivatives have been identified as potent dual inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), two important kinases implicated in lung squamous cell carcinoma. nih.gov Other research has yielded multi-target inhibitors active against VEGFR-2, Tie-2, and EphB4, all of which are crucial for the formation of new blood vessels that feed tumors. nih.gov

Table 1: Examples of Multi-Targeting Indazole Derivatives

| Compound Class | Targets | Therapeutic Area | Reference |

|---|---|---|---|

| 3-Substituted Indazoles | FGFR1, DDR2 | Lung Squamous Cell Carcinoma | nih.gov |

| Diarylurea Derivatives | FLT3, c-Kit, PDGFRβ | Cancer | nih.govnih.gov |

| Angiogenic RTK Inhibitors | VEGFR-2, Tie-2, EphB4 | Cancer (Anti-angiogenesis) | nih.gov |

Strategies for Enhanced Specificity and Reduced Off-Target Effects

A critical challenge in drug development is ensuring that a molecule interacts strongly with its intended target while avoiding interactions with other proteins, which can lead to unwanted side effects. nih.gov For indazole-based kinase inhibitors, a common off-target is the hERG (human Ether-à-go-go-Related Gene) potassium channel, inhibition of which can cause serious cardiac arrhythmias.

Researchers employ several strategies to enhance specificity:

Structure-Activity Relationship (SAR) Studies : Detailed SAR studies are conducted to understand how different chemical modifications to the indazole scaffold affect its binding to the target versus off-targets. For instance, research on 1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors showed that replacing certain lipophilic groups could reduce hERG affinity by 41- to 500-fold, thereby improving the selectivity and safety profile of the compounds. nih.govnih.gov

Kinome Profiling : As mentioned previously, technologies like KINOMEscan™ are used proactively to assess the selectivity of a compound across the human kinome. nih.govacs.org If a lead compound shows significant off-target activity, medicinal chemists can use this information to guide structural modifications aimed at eliminating the unwanted interactions while preserving on-target potency. acs.org

Rational Design : By comparing the structures of the target protein's binding site with those of known off-targets, chemists can rationally design modifications that favor binding to the intended target. This might involve introducing groups that exploit unique features of the target's active site or adding bulky groups that clash with the binding sites of off-target proteins. nih.gov

Through the application of these advanced strategies, the future of indazole-based research promises the development of more effective, safer, and highly tailored therapeutics for a range of diseases. nih.gov

Q & A

Q. What are the common synthetic routes for 5-bromo-7-methoxy-2-methyl-2H-indazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common approach uses substituted aniline precursors, with bromine and methoxy groups introduced via electrophilic aromatic substitution. Key steps:

- Cyclization: Use hydrazine hydrate under acidic conditions (e.g., HCl/EtOH) to form the indazole core .

- Methylation: Employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the 2-methyl group .

- Optimization Strategies:

- Catalysts: Palladium or copper salts enhance cyclization efficiency .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity .

- Temperature Control: Maintain 80–100°C during cyclization to balance yield and side-product formation .

Q. Example Table: Catalyst Screening for Cyclization

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CuI | DMF | 90 | 65 | 95 |

| Pd(OAc)₂ | DMSO | 100 | 78 | 98 |

| None | EtOH | 70 | 30 | 85 |

Q. How can researchers purify and characterize this compound?

Methodological Answer:

- Purification:

- Characterization:

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR2) .

- Anti-Cancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Anti-Inflammatory Activity: Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina be used to study the binding interactions of this compound with biological targets?

Methodological Answer:

- Docking Workflow:

- Protein Preparation: Retrieve target structures (e.g., EGFR PDB: 1M17) and remove water/ligands.

- Ligand Optimization: Generate 3D conformers of the compound using Avogadro.

- Grid Box Setup: Define binding sites based on co-crystallized ligands .

- Scoring Function: Use AutoDock Vina’s hybrid scoring function to rank binding poses .

- Key Parameters:

Q. Example Table: Docking Results for EGFR

| Pose | Binding Energy (kcal/mol) | RMSD (Å) | Key Interactions (H-bonds, π-π) |

|---|---|---|---|

| 1 | -9.2 | 0.8 | Met793, Lys745 |

| 2 | -8.7 | 1.5 | Thr854, Asp855 |

Q. How should researchers address contradictions in reported biological activity data for indazole derivatives?

Methodological Answer:

- Data Triangulation: Compare results across assays (e.g., kinase inhibition vs. cellular viability) to differentiate direct target effects from off-target toxicity .

- Structural Validation: Re-analyze compound purity via HPLC and confirm tautomeric forms (e.g., 1H vs. 2H-indazole) using X-ray crystallography .

- Mechanistic Studies: Employ siRNA knockdown or CRISPR-Cas9 to validate target engagement in cellular models .

Q. What strategies improve regioselectivity during late-stage functionalization of this compound?

Methodological Answer:

- Directing Groups: Install temporary groups (e.g., pyridyl) to steer C-H activation at specific positions .

- Metal Catalysis: Use Pd-catalyzed C-H arylation with aryl iodides under microwave irradiation (150°C, 30 min) for meta-substitution .

- Solvent Effects: Non-polar solvents (toluene) favor mono-substitution over di-substitution .

Q. How can structure-activity relationship (SAR) studies guide lead optimization of this compound?

Methodological Answer:

- Core Modifications:

- Methoxy Group: Replace with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding .

- Bromine Position: Compare 5-bromo vs. 6-bromo analogs to assess steric effects .

- Side Chain Engineering: Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without compromising potency .

Q. Example SAR Table

| Derivative | R₁ (Position 7) | IC₅₀ (EGFR, nM) | Solubility (mg/mL) |

|---|---|---|---|

| A | -OCH₃ | 120 | 0.5 |

| B | -CF₃ | 45 | 0.2 |

| C | -NH₂ | 85 | 1.8 |

Q. What experimental designs are recommended for studying synergistic effects in combination therapies?

Methodological Answer:

- Checkerboard Assays: Test the compound with standard chemotherapeutics (e.g., doxorubicin) across a matrix of concentrations to calculate synergy scores (FIC index < 0.5) .

- Transcriptomics: Use RNA-seq to identify pathways modulated by the combination vs. monotherapy .

- In Vivo Models: Evaluate tumor regression in xenograft mice with co-administration (e.g., compound + paclitaxel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.